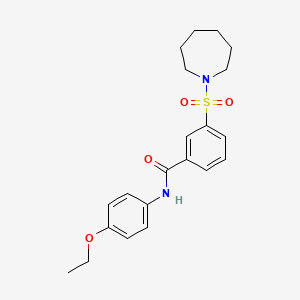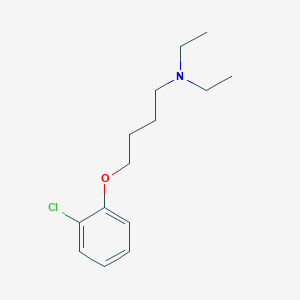
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide
Vue d'ensemble
Description
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide, also known as AZD-4547, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. It was developed by AstraZeneca for the treatment of various types of cancer, including gastric, breast, and lung cancer.
Applications De Recherche Scientifique
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects with other anticancer agents. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have potential therapeutic applications in other diseases, such as pulmonary hypertension and osteoarthritis.
Mécanisme D'action
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide selectively inhibits the FGFR family of receptor tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide blocks the growth and survival of cancer cells, and induces apoptosis. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have potent antitumor activity in various animal models of cancer. In addition, it has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has also been shown to be well-tolerated in preclinical and clinical studies, with manageable toxicities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide in lab experiments has several advantages. It is a highly selective inhibitor of FGFR signaling, which makes it a valuable tool for studying the role of FGFRs in cancer and other diseases. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have synergistic effects with other anticancer agents, which makes it a potential candidate for combination therapy. However, the use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide in lab experiments also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, the development of resistance to 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide is a potential concern, which may limit its long-term efficacy.
Orientations Futures
There are several future directions for the development and use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide. One potential direction is the combination of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide with other anticancer agents, such as chemotherapy or immunotherapy, to improve its efficacy. Another direction is the development of biomarkers that can predict the response to 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of next-generation FGFR inhibitors that are more potent and selective than 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide is another potential direction for future research.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-12-10-18(11-13-19)22-21(24)17-8-7-9-20(16-17)28(25,26)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHQGFGGCWAQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7103474 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)

![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)

![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![3-(2-methoxyphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4795454.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4795473.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)

